molecular formula C10H8Cl2N2O B2485444 N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide CAS No. 1825492-83-8

N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide

Cat. No.: B2485444
CAS No.: 1825492-83-8
M. Wt: 243.09
InChI Key: KIJKWWRVWPCJKB-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide is a chemical compound characterized by the presence of a cyanomethyl group attached to an acetamide moiety, which is further substituted with a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide typically involves the reaction of 2,3-dichlorobenzyl cyanide with acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be employed in studies involving enzyme inhibition or protein interactions.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-2-(2,4-dichlorophenyl)acetamide
  • N-(Cyanomethyl)-2-(2,5-dichlorophenyl)acetamide
  • N-(Cyanomethyl)-2-(2,6-dichlorophenyl)acetamide

Uniqueness

N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to its analogs. The position of the chlorine atoms on the phenyl ring can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(cyanomethyl)-2-(2,3-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c11-8-3-1-2-7(10(8)12)6-9(15)14-5-4-13/h1-3H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJKWWRVWPCJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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